molecular formula C20H17F3N2S2 B11516229 4,4,8-trimethyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

4,4,8-trimethyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B11516229
M. Wt: 406.5 g/mol
InChI Key: OJBJROZAEGMSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,8-trimethyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione: , often referred to as TMTQ , is a heterocyclic compound with a complex structure. Let’s break it down:

    Thiazoloquinoline: The core structure consists of a quinoline ring fused with a thiazole ring.

    Trifluoromethylphenyl: The substituent at position 2 of the quinoline ring is a trifluoromethylphenyl group.

    8-trimethyl: The compound has three methyl groups attached to the quinoline ring.

Preparation Methods

Synthetic Routes:: TMTQ can be synthesized via a Stille coupling reaction, where the benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole acceptor unit reacts with benzo[1,2-b;3,4-b′]dithiophene as the donor unit . The specific synthetic steps involve the coupling of appropriate precursors under controlled conditions.

Industrial Production:: While research synthesis provides insights into the compound’s properties, industrial-scale production methods are not widely documented. scaled-up versions of the Stille coupling or related reactions could be employed.

Chemical Reactions Analysis

TMTQ may undergo various chemical reactions:

    Oxidation: TMTQ could be oxidized under suitable conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction of TMTQ might yield reduced forms with altered properties.

    Substitution: Substituents on the phenyl ring can be modified through substitution reactions.

Common reagents and conditions depend on the specific reaction type and desired products.

Scientific Research Applications

TMTQ’s applications span several fields:

    Chemistry: TMTQ serves as a versatile building block for designing novel materials due to its unique structure.

    Biology: Researchers explore TMTQ derivatives as potential bioactive compounds, targeting specific biological pathways.

    Medicine: Investigations focus on TMTQ’s pharmacological properties, including potential antiviral, antibacterial, or anticancer effects.

    Industry: TMTQ-based materials find use in organic photovoltaics, sensors, and optoelectronic devices.

Mechanism of Action

The exact mechanism by which TMTQ exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms comprehensively.

Comparison with Similar Compounds

TMTQ’s uniqueness lies in its intricate structure, combining thiazole and quinoline motifs. Similar compounds include other thiazoloquinolines, but TMTQ’s specific substituents set it apart.

Properties

Molecular Formula

C20H17F3N2S2

Molecular Weight

406.5 g/mol

IUPAC Name

4,4,8-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C20H17F3N2S2/c1-11-4-9-15-14(10-11)16-17(19(2,3)24-15)27-25(18(16)26)13-7-5-12(6-8-13)20(21,22)23/h4-10,24H,1-3H3

InChI Key

OJBJROZAEGMSGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC=C(C=C4)C(F)(F)F)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.